

SNAP 94847 Hydrochloride: A Technical Guide to its Downstream Signaling Effects

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Compound of Interest		
Compound Name:	SNAP 94847 hydrochloride	
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Introduction

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH system, comprising the neuropeptide melanin-concentrating hormone (MCH) and its receptor MCH1, is a key regulator of energy homeostasis, mood, and stress responses. As an antagonist, **SNAP 94847 hydrochloride** has garnered significant interest for its therapeutic potential in treating obesity, anxiety, and depression. This technical guide provides an in-depth overview of the downstream signaling effects of **SNAP 94847 hydrochloride**, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

SNAP 94847 hydrochloride exerts its effects by competitively binding to the MCH1 receptor, thereby blocking the actions of the endogenous ligand, MCH. The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o) and Gq proteins. This dual coupling initiates multiple downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SNAP 94847 hydrochloride**, providing a comparative overview of its binding affinity, selectivity, and



functional potency.

Table 1: Binding Affinity and Selectivity of SNAP 94847 Hydrochloride

Parameter	Species	Value	Reference
Ki	Human MCH1R	2.2 nM	[1]
Kd	Human MCH1R	530 pM	[1]
Selectivity over α1A adrenergic receptor	-	>80-fold	[1]
Selectivity over D2 dopamine receptor	-	>500-fold	[1]

Table 2: In Vivo Efficacy of SNAP 94847 Hydrochloride

Effect	Animal Model	Dosage	Outcome	Reference
Anxiolytic-like effects	Mouse	20 mg/kg, p.o.	Increased time in light compartment of light/dark box	[2]
Antidepressant- like effects	Mouse	20 mg/kg, p.o.	Reduced immobility time in forced swim test	[2]
Reduction of food intake	Rat	3-30 mg/kg, i.p.	Decreased high- fat food- reinforced operant responding	[3]
Blockade of MCH-induced ACTH release	Rat	2.5 mg/kg, p.o.	Significantly blocked MCH- evoked ACTH release	[4]

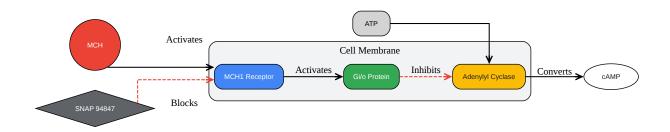


Downstream Signaling Pathways

Antagonism of the MCH1 receptor by **SNAP 94847 hydrochloride** modulates several key intracellular signaling pathways.

Inhibition of the Gi/o Pathway and cAMP Reduction

Upon binding of MCH, the MCH1 receptor activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, **SNAP 94847 hydrochloride** prevents the MCH-induced reduction in cAMP levels. This is a crucial mechanism underlying some of the physiological effects of MCH1 receptor antagonism.



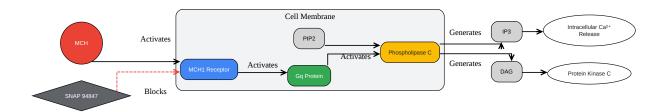
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SNAP 94847 blocks MCH-induced inhibition of cAMP production.

Inhibition of the Gq Pathway and Calcium Mobilization

The MCH1 receptor also couples to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). **SNAP 94847 hydrochloride** has been shown to block MCH-induced inositol phosphate production, thereby preventing the downstream signaling events of the Gq pathway.





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SNAP 94847 blocks MCH-induced calcium mobilization.

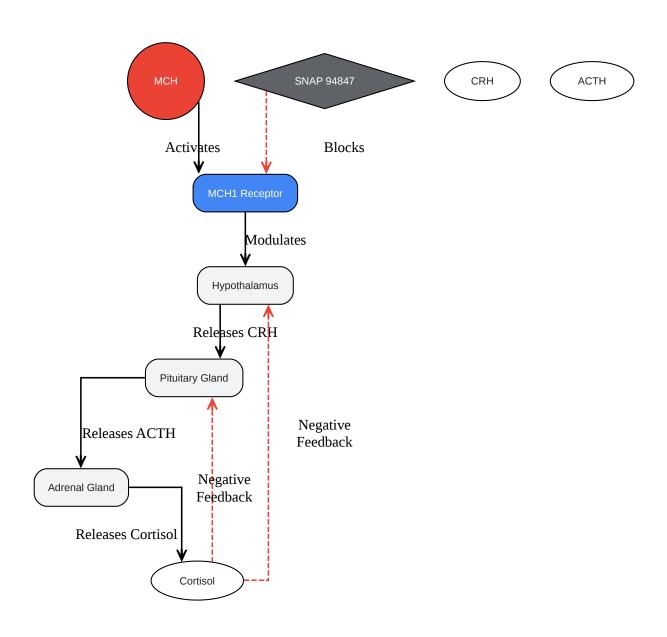
Modulation of the MAPK/ERK Pathway

Both Gi/o and Gq signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway is involved in cell proliferation, differentiation, and survival. As SNAP 94847 blocks the initial G protein activation by MCH, it consequently prevents the downstream activation of the MAPK/ERK cascade.

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The MCH system is a known modulator of the HPA axis, a critical stress-response system. Intracerebroventricular administration of MCH has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH). Studies have demonstrated that SNAP 94847 can block this MCH-induced release of ACTH, suggesting that MCH1 receptor antagonism can attenuate stress-related neuroendocrine responses.[4]





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SNAP 94847 modulates the HPA axis by blocking MCH action.

Interaction with the Dopamine Signaling Pathway



Chronic administration of SNAP 94847 has been shown to induce a sensitization of dopamine D2/D3 receptors.[5] This suggests a functional interaction between the MCH and dopamine systems, which may contribute to the antidepressant and anxiolytic effects of SNAP 94847. The precise molecular mechanisms of this crosstalk are still under investigation but may involve long-term adaptive changes in dopamine receptor expression or signaling efficiency following sustained MCH1 receptor blockade.

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity (Ki) of SNAP 94847 for the MCH1 receptor.

Materials:

- Cell membranes prepared from cells stably expressing the human MCH1 receptor.
- Radioligand: [3H]-SNAP 7941 or a similar high-affinity MCH1R radioligand.
- SNAP 94847 hydrochloride.
- Non-specific binding control: A high concentration of a non-labeled MCH1R ligand (e.g., 1 μM unlabeled SNAP 7941).
- Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- · 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.

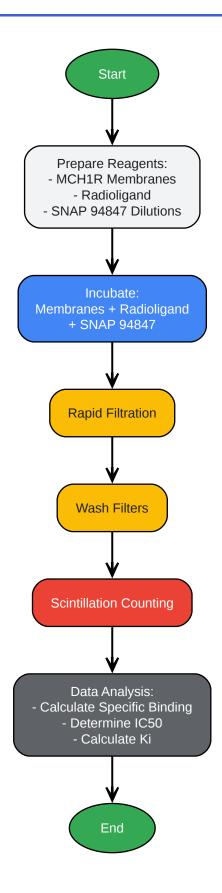
Procedure:

- Prepare serial dilutions of SNAP 94847 hydrochloride in assay buffer.
- In a 96-well plate, add in the following order:



- Assay buffer.
- Cell membranes (typically 10-50 μg of protein per well).
- SNAP 94847 hydrochloride at various concentrations or vehicle (for total binding) or nonspecific binding control.
- Radioligand at a fixed concentration (typically near its Kd value).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the SNAP 94847
 concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for a competitive radioligand binding assay.



cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol outlines a method to assess the functional antagonism of SNAP 94847 on MCH1 receptor-mediated inhibition of cAMP production.

Materials:

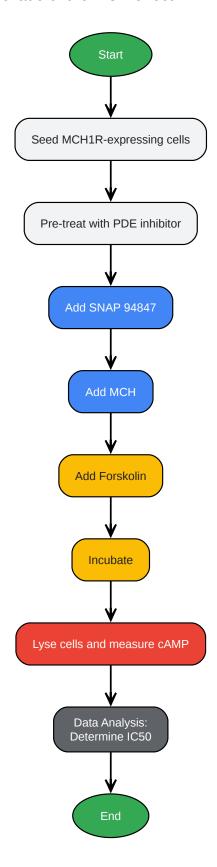
- Cells stably expressing the human MCH1 receptor (e.g., CHO or HEK293 cells).
- Forskolin (an adenylyl cyclase activator).
- MCH peptide.
- SNAP 94847 hydrochloride.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

- Seed the MCH1R-expressing cells in a 96-well plate and culture overnight.
- Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
- Add SNAP 94847 hydrochloride at various concentrations and incubate for a defined time (e.g., 15-30 minutes).
- Add MCH peptide at a concentration that gives a submaximal inhibition of forskolinstimulated cAMP production (e.g., EC80).
- Immediately add forskolin to stimulate adenylyl cyclase.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.



 Plot the cAMP concentration against the logarithm of the SNAP 94847 concentration to determine the IC50 for the blockade of the MCH effect.





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Workflow for a functional cAMP inhibition assay.

Conclusion

SNAP 94847 hydrochloride is a valuable research tool and a potential therapeutic agent that acts by selectively antagonizing the MCH1 receptor. Its mechanism of action involves the blockade of multiple downstream signaling pathways, including the Gi/o-mediated inhibition of cAMP production and the Gq-mediated mobilization of intracellular calcium. Furthermore, SNAP 94847 modulates the HPA axis and interacts with the dopamine system, providing a basis for its observed anxiolytic and antidepressant effects. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of pharmacology and drug development who are interested in the further investigation and application of this compound.

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